4-(Piperidin-4-yl)-1H-indole 4-(Piperidin-4-yl)-1H-indole
Brand Name: Vulcanchem
CAS No.:
VCID: VC18141417
InChI: InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2
SMILES:
Molecular Formula: C13H16N2
Molecular Weight: 200.28 g/mol

4-(Piperidin-4-yl)-1H-indole

CAS No.:

Cat. No.: VC18141417

Molecular Formula: C13H16N2

Molecular Weight: 200.28 g/mol

* For research use only. Not for human or veterinary use.

4-(Piperidin-4-yl)-1H-indole -

Specification

Molecular Formula C13H16N2
Molecular Weight 200.28 g/mol
IUPAC Name 4-piperidin-4-yl-1H-indole
Standard InChI InChI=1S/C13H16N2/c1-2-11(10-4-7-14-8-5-10)12-6-9-15-13(12)3-1/h1-3,6,9-10,14-15H,4-5,7-8H2
Standard InChI Key CXKVBJWYKLHQNW-UHFFFAOYSA-N
Canonical SMILES C1CNCCC1C2=C3C=CNC3=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s core structure combines a bicyclic indole system (C₈H₇N) with a piperidine ring (C₅H₁₁N). Key structural parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆N₂
Molecular Weight200.279 g/mol
Boiling Point362.9 ± 35.0 °C
Density1.2 ± 0.1 g/cm³
LogP (Partition Coefficient)2.63

The piperidine ring adopts a chair conformation, while the indole system maintains planar geometry due to aromatic stabilization .

Spectroscopic Characterization

  • ¹H NMR: Peaks near δ 3.0–4.0 ppm correspond to piperidine protons, while aromatic indole protons resonate at δ 6.5–7.5 ppm .

  • Mass Spectrometry: ESI-MS shows a [M+H]⁺ ion at m/z 201.1386, consistent with the molecular formula .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The Leimgruber–Batcho indole synthesis is a validated route for preparing piperidine-indole derivatives . Key steps include:

  • Condensation: 2-(2,2-Dimethoxyethyl)benzenamine reacts with 1-(2-pyridinylmethyl)-4-piperidinone under acidic conditions.

  • Cyclization: Intramolecular cyclization forms the indole core.

  • Crystallization: Purification via ethanol–water mixtures yields the hydrochloride salt with >95% purity .

Process Optimization

Industrial production emphasizes efficiency and sustainability:

ParameterOptimized ValueYield
Temperature60–80 °C78%
Solvent SystemIPA/Water
CatalystCamphor sulfonic acid

Applications in Scientific Research

Chemical Intermediate

The compound serves as a precursor in synthesizing protein kinase C inhibitors, such as LY317615 .

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